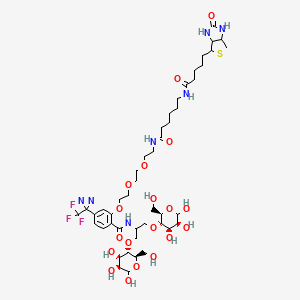
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside is a specialized compound used extensively in carbohydrate chemistry research. This compound is particularly significant due to its unique structure, which includes a nitromethylene functionality at the C-4 position and acetyl groups at the 2,3 positions. These features make it a valuable tool for synthesizing modified nucleosides and nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups using acetyl groups, followed by the introduction of the nitromethylene group at the C-4 position. The benzyl group is then added to the anomeric carbon to complete the synthesis. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted acetyl derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside involves its interaction with specific molecular targets and pathways. The nitromethylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s structure enables selective functionalization, making it a valuable tool for studying structure-activity relationships and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside include:
- Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-beta-D-arabinopyranoside
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups. The presence of both nitromethylene and acetyl groups provides strategic control over regioselective reactions, making it particularly useful for synthesizing nucleoside analogs with potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3/t15-,16+,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOAFROQDCKCF-IXDOHACOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(=C[N+](=O)[O-])CO[C@H]1OCC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747108 |
Source


|
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383173-63-5 |
Source


|
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)



![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)


